molecular formula C15H17ClN2O4 B256292 1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

Cat. No.: B256292
M. Wt: 324.76 g/mol
InChI Key: TWOJQOBGKXAALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 4-morpholinecarboxylic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form an intermediate compound.

    Final Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)-3-(4-piperidinyl)-2,5-pyrrolidinedione
  • 1-(3-Chloro-4-methoxyphenyl)-3-(4-pyrrolidinyl)-2,5-pyrrolidinedione

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

For detailed and specific information, it is recommended to consult scientific literature and databases.

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H17ClN2O4/c1-21-13-3-2-10(8-11(13)16)18-14(19)9-12(15(18)20)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9H2,1H3

InChI Key

TWOJQOBGKXAALN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl

Origin of Product

United States

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